molecular formula C17H21N3O2 B3830418 1-[3-(4-METHOXYPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE

1-[3-(4-METHOXYPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE

Cat. No.: B3830418
M. Wt: 299.37 g/mol
InChI Key: BDLJTLHXWZKVLX-UHFFFAOYSA-N
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Description

This compound features a rigid triazatricyclo[5.2.2.0²,⁶]undecane core fused with a 4-methoxyphenyl substituent and an ethanone moiety. Synthetically, its preparation likely involves multi-step protocols analogous to those for related tricyclic derivatives, such as cyclohexenone-maleimide condensations followed by functionalization (e.g., hydrolysis or acetylation) .

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-1,4,5-triazatricyclo[5.2.2.02,6]undec-5-en-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11(21)20-16(13-3-5-14(22-2)6-4-13)17-15(18-20)12-7-9-19(17)10-8-12/h3-6,12,16-17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLJTLHXWZKVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2C(=N1)C3CCN2CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dioxo-4-azatricyclo[5.2.2.0²,⁶]undec-8-en-8-yl acetate ()

  • Structure: Shares the tricyclo[5.2.2.0²,⁶]undecane core but replaces the methoxyphenyl-ethanone group with an acetoxy substituent.
  • Synthesis: Prepared via cyclohexenone-maleimide cycloaddition using p-toluenesulfonic acid and isopropenyl acetate, followed by ammonia hydrolysis to yield imide derivatives.
  • Key Difference: The acetoxy group may confer lower stability under basic conditions compared to the ethanone-methoxyphenyl system, which is sterically shielded and electronically stabilized.
  • Reference :

(E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one ()

  • Structure: Lacks the triazatricyclo core but shares the 4-methoxyphenyl-ethanone motif.
  • Photochemical Behavior : Undergoes UV-induced β-truxillic dimerization in the crystalline state due to aligned C=C bonds (distance: 4.035 Å). The triazatricyclo compound’s rigid core may restrict such dimerization, enhancing photostability.
  • Reactivity: The planar enone system in this compound facilitates photoreactivity, whereas the triazatricyclo framework likely reduces conformational flexibility, altering photochemical pathways.
  • Reference :

10-Acetyl-4-methyl-1,9-diphenyl-4,8,10-triazatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione ()

  • Structure: Contains the same triazatricyclo core but with acetyl, methyl, and diphenyl substituents instead of ethanone and methoxyphenyl.
  • Physicochemical Properties: The diphenyl groups increase hydrophobicity, while the acetyl moiety may enhance hydrogen-bonding capacity.
  • Synthetic Flexibility: The diphenyl variant requires multi-substitution steps, whereas the methoxyphenyl-ethanone derivative might be synthesized via selective functionalization of a common tricyclic intermediate.
  • Reference :

Triazole-containing Ethanones ()

  • Structure: Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone. Shares the ethanone group but replaces the tricyclic core with a triazole-sulfonylphenyl system.
  • Synthesis : Prepared via sodium ethoxide-mediated nucleophilic substitution. The triazatricyclo compound’s synthesis likely demands more stringent cyclization conditions.
  • Biological Implications : Triazole derivatives often exhibit antimicrobial or anticancer activity. The triazatricyclo compound’s rigid structure may enhance target selectivity compared to flexible triazole analogs.
  • Reference :

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Highlights Notable Properties
1-[3-(4-Methoxyphenyl)-1,4,5-triazatricyclo[5.2.2.0²,⁶]undec-5-en-4-yl]-ethanone Triazatricyclo[5.2.2.0²,⁶]undecane 4-Methoxyphenyl, ethanone Likely multi-step cycloaddition/functionalization High rigidity, moderate lipophilicity
3,5-Dioxo-4-azatricyclo[5.2.2.0²,⁶]undec-8-en-8-yl acetate Azatricyclo[5.2.2.0²,⁶]undecane Acetoxy Cyclohexenone-maleimide cycloaddition Base-labile, planar carbonyl groups
(E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Linear enone 4-Methoxyphenyl, difluorophenyl Aldol condensation UV-induced dimerization, planar structure
10-Acetyl-4-methyl-1,9-diphenyl-triazatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione Triazatricyclo[5.2.2.0²,⁶]undecane Acetyl, methyl, diphenyl Multi-substitution protocol High hydrophobicity, crystalline stability

Research Implications

  • Synthetic Challenges : The triazatricyclo core demands precise stereochemical control, as seen in related syntheses .
  • Photostability: Unlike the photoreactive enone in , the target compound’s rigid structure may resist dimerization, favoring applications in photodynamic therapy or materials science.
  • Drug Design: The methoxyphenyl-ethanone group could enhance blood-brain barrier penetration compared to diphenyl or sulfonyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(4-METHOXYPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-[3-(4-METHOXYPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE

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